molecular formula C10H12ClNO4S B12067753 3-Chloro-4-(propane-1-sulfonamido)benzoic acid

3-Chloro-4-(propane-1-sulfonamido)benzoic acid

Cat. No.: B12067753
M. Wt: 277.73 g/mol
InChI Key: GXUNQBFHPQQOAJ-UHFFFAOYSA-N
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Description

3-Chloro-4-(propane-1-sulfonamido)benzoic acid is a chemical compound with the following structural formula:

C7H5ClNO4S\text{C}_7\text{H}_5\text{ClNO}_4\text{S} C7​H5​ClNO4​S

It contains a sulfonamide group and a benzoic acid moiety. Specifically, there are two fluorine atoms attached to the 2nd and 6th carbon atoms, and a propyl group linked to the sulfonamide. This compound typically exists in solid or powder form .

Preparation Methods

Synthetic Routes: The synthetic preparation of 3-Chloro-4-(propane-1-sulfonamido)benzoic acid involves several steps

    Chlorination of Benzoic Acid: Start by chlorinating benzoic acid to introduce the chlorine atom.

    Sulfonation: Next, perform sulfonation using sulfuric acid to add the sulfonamide group.

    Propanesulfonamide Addition: Finally, react the sulfonated benzoic acid with propanesulfonamide to form the desired compound.

Industrial Production: Industrial production methods may vary, but the above synthetic steps provide a general framework for its preparation.

Chemical Reactions Analysis

3-Chloro-4-(propane-1-sulfonamido)benzoic acid can undergo various reactions:

    Oxidation: It may participate in oxidation reactions.

    Reduction: Reduction processes are also possible.

    Substitution: The chlorine atom can be substituted by other groups.

Common reagents and conditions depend on the specific reaction. Major products formed from these reactions include derivatives of the compound with modified functional groups.

Scientific Research Applications

This compound finds applications in various fields:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for potential biological activities.

    Medicine: May have pharmaceutical applications.

    Industry: Employed in the production of specialty chemicals.

Mechanism of Action

The precise mechanism by which 3-Chloro-4-(propane-1-sulfonamido)benzoic acid exerts its effects depends on its specific interactions with molecular targets and pathways. Further research is needed to elucidate these mechanisms fully.

Comparison with Similar Compounds

While I don’t have information on specific similar compounds, researchers often compare this compound with related benzoic acid derivatives. Its uniqueness lies in the combination of the sulfonamide group and the chlorine substitution.

Properties

Molecular Formula

C10H12ClNO4S

Molecular Weight

277.73 g/mol

IUPAC Name

3-chloro-4-(propylsulfonylamino)benzoic acid

InChI

InChI=1S/C10H12ClNO4S/c1-2-5-17(15,16)12-9-4-3-7(10(13)14)6-8(9)11/h3-4,6,12H,2,5H2,1H3,(H,13,14)

InChI Key

GXUNQBFHPQQOAJ-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)NC1=C(C=C(C=C1)C(=O)O)Cl

Origin of Product

United States

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